2,5-Dihydroxybenzoic Acid-d3
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Overview
Description
2,5-Dihydroxybenzoic Acid-d3 is a deuterated form of 2,5-dihydroxybenzoic acid, which is a derivative of benzoic acid. This compound is characterized by the presence of two hydroxy groups at the 2- and 5-positions on the benzene ring. The deuterium atoms replace the hydrogen atoms, making it useful in various scientific applications, particularly in mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dihydroxybenzoic Acid-d3 typically involves the deuteration of 2,5-dihydroxybenzoic acid. This can be achieved through a series of chemical reactions where the hydrogen atoms are replaced by deuterium atoms. One common method involves the use of deuterated reagents in the presence of a catalyst to facilitate the exchange of hydrogen for deuterium.
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized reactors where the conditions such as temperature, pressure, and the presence of catalysts are carefully controlled to ensure high yield and purity of the deuterated product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dihydroxybenzoic Acid-d3 undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Ethers and esters
Scientific Research Applications
2,5-Dihydroxybenzoic Acid-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry to facilitate the ionization and detection of analytes.
Biology: Employed in studies involving enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Used as an intermediate in the synthesis of pharmaceuticals, resins, and other organic compounds.
Mechanism of Action
The mechanism of action of 2,5-Dihydroxybenzoic Acid-d3 involves its interaction with specific molecular targets and pathways. For instance, in antiviral studies, it has been shown to inhibit the adsorption of viruses to host cells, thereby preventing infection. The compound’s hydroxy groups play a crucial role in these interactions, often forming hydrogen bonds with target molecules.
Comparison with Similar Compounds
2,5-Dihydroxybenzoic Acid-d3 can be compared with other hydroxybenzoic acids such as:
Salicylic Acid: Contains a hydroxy group at the 2-position and a carboxylic acid group at the 1-position.
p-Hydroxybenzoic Acid: Contains a hydroxy group at the 4-position.
Protocatechuic Acid: Contains hydroxy groups at the 3- and 4-positions.
Uniqueness
The presence of deuterium atoms in this compound makes it unique, as it is particularly useful in mass spectrometry for tracing and studying metabolic pathways due to its distinct isotopic signature.
Similar Compounds
- Salicylic Acid
- p-Hydroxybenzoic Acid
- Protocatechuic Acid
- Gentisic Acid
- Vanillic Acid
- Syringic Acid
- Gallic Acid
- Ellagic Acid
Properties
IUPAC Name |
2,4,5-trideuterio-3,6-dihydroxybenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3,8-9H,(H,10,11)/i1D,2D,3D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTMDXOMEHJXQO-CBYSEHNBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1O)[2H])C(=O)O)O)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445619 |
Source
|
Record name | 2,5-Dihydroxybenzoic Acid-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
294661-02-2 |
Source
|
Record name | 2,5-Dihydroxybenzoic Acid-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00445619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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